![molecular formula C27H29ClN4O4S3 B2458577 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride CAS No. 1216636-18-8](/img/structure/B2458577.png)
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride is a useful research compound. Its molecular formula is C27H29ClN4O4S3 and its molecular weight is 605.18. The purity is usually 95%.
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Scientific Research Applications
- This compound has been investigated for its catalytic properties. Specifically, it forms organo-carboxamide ruthenium(II) complexes when reacted with Ru(PPh₃)₃ClH(CO) and Ru(PPh₃)₃(CO)₂H₂ precursors . These complexes exhibit moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones. The Ru(II) complexes are characterized by NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography. The transfer hydrogenation reaction of ketones is proposed to follow a monohydride pathway.
- The compound’s derivatives, such as 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT), exhibit interesting photophysical phenomena in different solvents. MMT displays dual fluorescence (enol emission and keto emission) due to excited-state intramolecular proton transfer (ESIPT) characteristics in solution. However, in solid-state thin films, only one type of emission is observed. These properties make it a potential candidate for optoelectronic applications .
Catalysis and Organometallic Chemistry
Fluorescent Materials and Optoelectronics
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withruthenium (II) complexes . These complexes are known to play a significant role in various chemical reactions, including the transfer hydrogenation of ketones .
Mode of Action
It’s worth noting that similar compounds have been involved in the formation of organo-carboxamide ruthenium (ii) complexes . These complexes have been characterized by their distorted octahedral geometries, containing one bidentate anionic carboxamidate ligand and four auxiliary ligands .
Biochemical Pathways
Similar compounds have been shown to display moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones . This suggests that the compound may influence biochemical pathways related to these reactions.
Result of Action
Similar compounds have been shown to display moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones . This suggests that the compound may have a similar effect at the molecular and cellular level.
Action Environment
It’s worth noting that the excited state intramolecular proton transfer (esipt) reaction of similar compounds is gradually inhibited by increasing solvent polarity . This suggests that the compound’s action may be influenced by the polarity of its environment.
properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-morpholin-4-ylsulfonylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4S3.ClH/c1-2-30-12-11-20-23(17-30)37-27(24(20)26-28-21-5-3-4-6-22(21)36-26)29-25(32)18-7-9-19(10-8-18)38(33,34)31-13-15-35-16-14-31;/h3-10H,2,11-17H2,1H3,(H,29,32);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSYEUZVQWPBEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride |
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